molecular formula C11H12O4 B1348451 4-Formyl-2-methoxyphenyl propionate CAS No. 174143-90-9

4-Formyl-2-methoxyphenyl propionate

Cat. No.: B1348451
CAS No.: 174143-90-9
M. Wt: 208.21 g/mol
InChI Key: KDZLNGZXXIMIBE-UHFFFAOYSA-N
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Description

4-Formyl-2-methoxyphenyl propionate: is an organic compound with the molecular formula C11H12O4 . It is known for its aromatic properties and is used in various chemical reactions and industrial applications. The compound is characterized by the presence of a formyl group (–CHO) and a methoxy group (–OCH3) attached to a phenyl ring, along with a propionate ester group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Formyl-2-methoxyphenyl propionate typically involves the esterification of 4-formyl-2-methoxyphenol with propionic acid or its derivatives. One common method includes the use of acid catalysts to facilitate the esterification reaction. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid is common to enhance the reaction rate. The product is then purified through distillation or recrystallization techniques to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions: 4-Formyl-2-methoxyphenyl propionate undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy group can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Nucleophiles such as halides, amines, or thiols

Major Products Formed:

    Oxidation: 4-Formyl-2-methoxybenzoic acid

    Reduction: 4-Hydroxymethyl-2-methoxyphenyl propionate

    Substitution: Various substituted phenyl propionates depending on the nucleophile used

Scientific Research Applications

Chemistry: 4-Formyl-2-methoxyphenyl propionate is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals, agrochemicals, and dyes.

Biology: In biological research, this compound is used in the study of enzyme-catalyzed reactions involving ester hydrolysis. It is also employed in the development of enzyme inhibitors.

Medicine: The compound has potential applications in medicinal chemistry for the development of new therapeutic agents. Its derivatives are explored for their pharmacological properties, including anti-inflammatory and antimicrobial activities.

Industry: In the industrial sector, this compound is used in the manufacture of fragrances and flavoring agents. It is also utilized in the production of polymers and resins.

Mechanism of Action

The mechanism of action of 4-Formyl-2-methoxyphenyl propionate involves its interaction with specific molecular targets. The formyl group can undergo nucleophilic addition reactions, forming intermediates that can further react to produce various products. The methoxy group can participate in electron-donating interactions, influencing the reactivity of the compound. The propionate ester group can be hydrolyzed by esterases, releasing the corresponding acid and alcohol.

Comparison with Similar Compounds

  • 4-Formyl-2-methoxyphenyl acetate
  • 4-Formyl-2-methoxyphenyl butyrate
  • 4-Formyl-2-methoxyphenyl isobutyrate

Comparison: 4-Formyl-2-methoxyphenyl propionate is unique due to its specific ester group, which influences its reactivity and applications. Compared to its analogs, such as 4-Formyl-2-methoxyphenyl acetate, it has a longer carbon chain in the ester group, affecting its physical properties and solubility. The presence of the propionate group also makes it more suitable for certain industrial applications, such as polymer production, where longer chain esters are preferred.

Properties

IUPAC Name

(4-formyl-2-methoxyphenyl) propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O4/c1-3-11(13)15-9-5-4-8(7-12)6-10(9)14-2/h4-7H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDZLNGZXXIMIBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)OC1=C(C=C(C=C1)C=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60366230
Record name 4-formyl-2-methoxyphenyl propionate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60366230
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

174143-90-9
Record name 4-formyl-2-methoxyphenyl propionate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60366230
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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